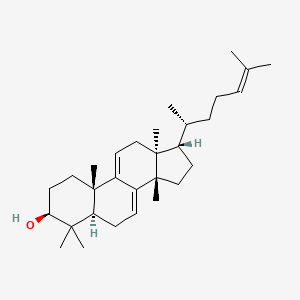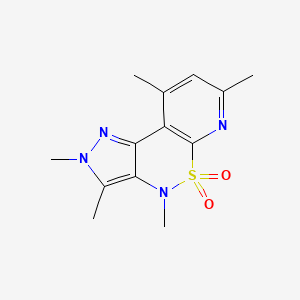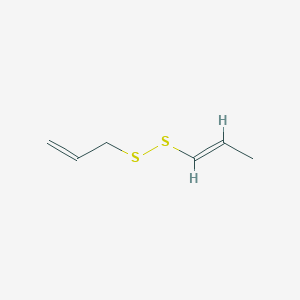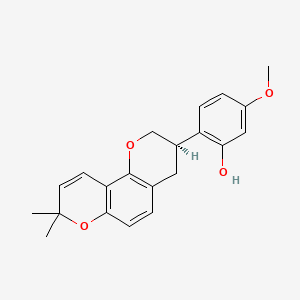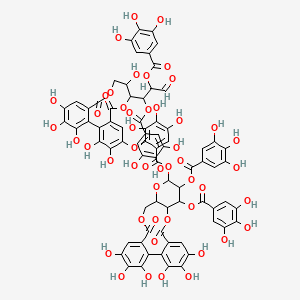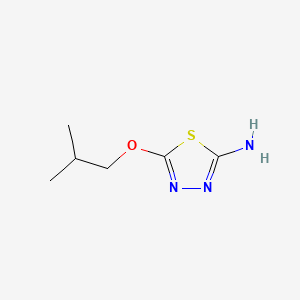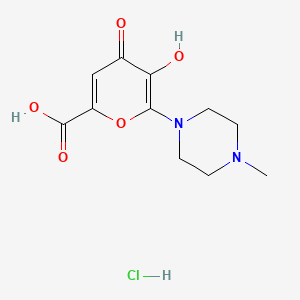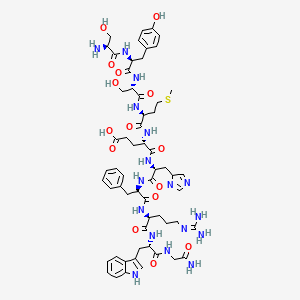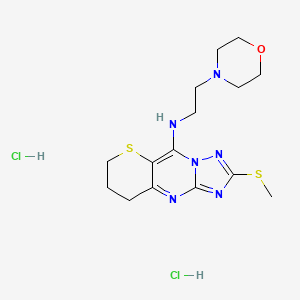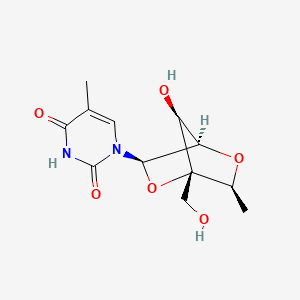
2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its stability and functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine typically involves multiple steps, starting from commercially available ribose derivatives. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of ribose are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of the ethane-1,1-diyl bridge:
Glycosylation: The protected ribose derivative is then coupled with a suitable uridine derivative under glycosylation conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit viral replication by incorporating into viral RNA.
Medicine: Investigated for its anticancer properties, particularly in targeting rapidly dividing cells.
Industry: Potential use in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine involves its incorporation into nucleic acids. This can disrupt normal cellular processes by:
Inhibiting viral replication: By incorporating into viral RNA, it can prevent the virus from replicating effectively.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death by interfering with DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-o,4’-C-Methylene-beta-D-ribose uridine
- 2’-o,4’-C-Ethylene-beta-D-ribose uridine
Uniqueness
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is unique due to its specific ethane-1,1-diyl modification, which enhances its stability and functionality compared to other similar compounds. This makes it particularly valuable in therapeutic applications where stability is crucial.
Eigenschaften
CAS-Nummer |
1197032-96-4 |
|---|---|
Molekularformel |
C12H16N2O6 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1-[(1R,3R,4R,6S,7S)-7-hydroxy-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-5-3-14(11(18)13-9(5)17)10-7-8(16)12(4-15,20-10)6(2)19-7/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18)/t6-,7+,8-,10+,12-/m0/s1 |
InChI-Schlüssel |
LVNFLHPRWWSZDA-XCUBXJTOSA-N |
Isomerische SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)CO |
Kanonische SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


